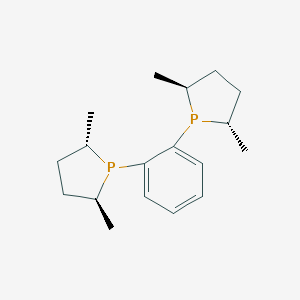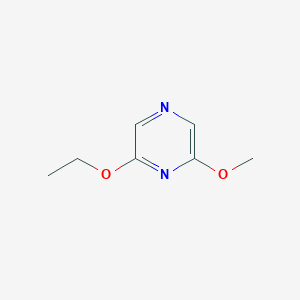
Pyrazine, 2-ethoxy-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2-ethoxy-6-methoxy-, also known as 2-Ethoxy-6-methoxypyrazine (2-EMP), is a heterocyclic organic compound that is widely used in scientific research. It is a colorless, crystalline substance with a characteristic odor that is similar to that of green bell peppers. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
Wirkmechanismus
The mechanism of action of 2-EMP is not fully understood, but it is believed to act as a modulator of the olfactory system. It has been found to bind to specific receptors in the olfactory epithelium, which triggers a cascade of biochemical events that ultimately result in the perception of the green bell pepper aroma.
Biochemische Und Physiologische Effekte
2-EMP has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, it has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-EMP has several advantages as a research tool. It is a stable compound that is easy to synthesize and purify, making it readily available for use in experiments. It is also relatively inexpensive, which makes it a cost-effective option for researchers.
However, there are also limitations to the use of 2-EMP in lab experiments. Its strong odor can interfere with other experiments being conducted in the same laboratory. In addition, its effects on the olfactory system may vary depending on the individual, which can make it difficult to obtain consistent results.
Zukünftige Richtungen
There are several future directions for research involving 2-EMP. One area of interest is its potential use as a therapeutic agent. Its antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for the treatment of various diseases.
Another area of interest is its potential applications in the field of olfactory research. Its ability to modulate the olfactory system makes it a valuable tool for studying the mechanisms of olfactory perception and the development of olfactory-based diagnostic tests.
Conclusion
In conclusion, 2-EMP is a valuable compound that has numerous applications in scientific research. Its unique aroma and biochemical properties make it a valuable tool in various fields of study. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of disease.
Synthesemethoden
The synthesis of 2-EMP involves the reaction of 2-acetylpyridine with ethyl orthoformate and methanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid. This reaction yields 2-EMP as the final product, which can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-EMP has been extensively studied for its applications in various fields of scientific research. It is commonly used as a flavoring agent in the food industry, where it imparts a green bell pepper flavor to food products. In addition, it is used as a fragrance in perfumes and other cosmetic products.
Eigenschaften
CAS-Nummer |
136309-05-2 |
|---|---|
Produktname |
Pyrazine, 2-ethoxy-6-methoxy- |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-ethoxy-6-methoxypyrazine |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-5-8-4-6(9-7)10-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
IWHKKACEQHMSJA-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CN=C1)OC |
Kanonische SMILES |
CCOC1=NC(=CN=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




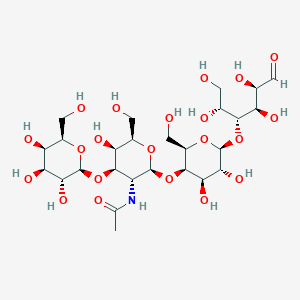
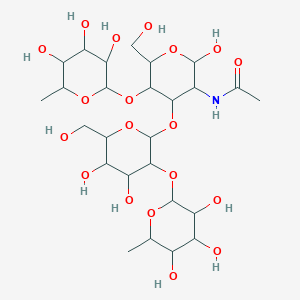
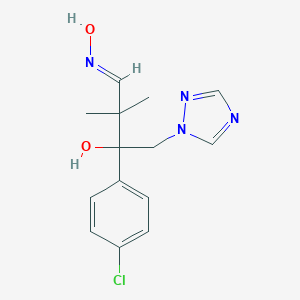


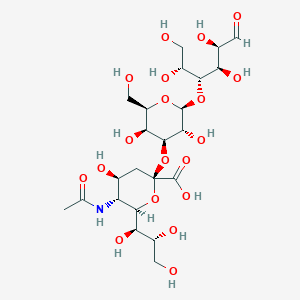





![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
